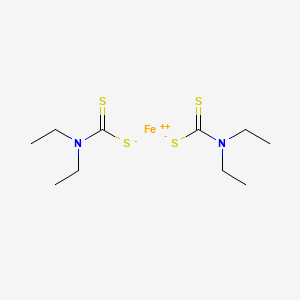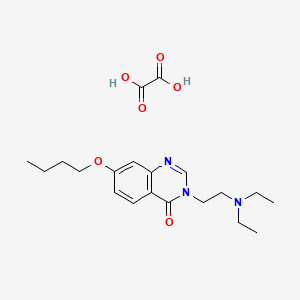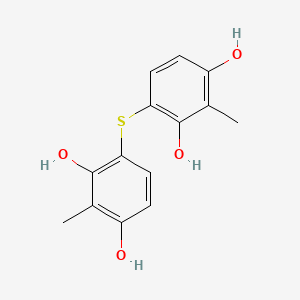
1,3-Benzenediol, 4,4'-thiobis[2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Thiobis[2-methylresorcinol] is a heterocyclic organic compound with the molecular formula C14H14O4S and a molecular weight of 278.32 g/mol . It is also known by its IUPAC name, 4-(2,4-dihydroxy-3-methylphenyl)sulfanyl-2-methylbenzene-1,3-diol . This compound is characterized by the presence of two resorcinol units linked by a sulfur atom, making it a unique and versatile chemical in various applications.
Preparation Methods
The synthesis of 4,4’-thiobis[2-methylresorcinol] typically involves the reaction of 2-methylresorcinol with sulfur or sulfur-containing reagents under controlled conditions. One common method includes the use of sodium sulfide (Na2S) as a sulfur source, reacting with 2-methylresorcinol in an organic solvent such as ethanol or methanol . The reaction is usually carried out at elevated temperatures to facilitate the formation of the thiobis linkage.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
4,4’-Thiobis[2-methylresorcinol] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the sulfur linkage to a thiol group.
Substitution: The hydroxyl groups in the resorcinol units can undergo substitution reactions with halogens or other electrophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution . Major products formed from these reactions include sulfoxides, sulfones, and halogenated derivatives.
Scientific Research Applications
4,4’-Thiobis[2-methylresorcinol] has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4’-thiobis[2-methylresorcinol] involves its interaction with various molecular targets. In biological systems, it can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells . The compound’s sulfur linkage plays a crucial role in its ability to interact with and stabilize reactive oxygen species.
In industrial applications, its mechanism of action is related to its ability to form stable polymers and resins, enhancing the material properties of the final products .
Comparison with Similar Compounds
4,4’-Thiobis[2-methylresorcinol] can be compared with other similar compounds such as:
4,4’-Sulfinylbis[2-methylresorcinol]: This compound has a sulfinyl linkage instead of a thiobis linkage, resulting in different chemical and physical properties.
4,4’-Butylidenebis(6-tert-butyl-m-cresol): Known for its use as an antioxidant in the rubber and plastics industries, this compound has a butylidene linkage and tert-butyl groups, making it more hydrophobic and thermally stable.
The uniqueness of 4,4’-thiobis[2-methylresorcinol] lies in its specific sulfur linkage and the presence of hydroxyl groups, which confer distinct reactivity and stability compared to its analogs.
Properties
CAS No. |
28341-66-4 |
|---|---|
Molecular Formula |
C14H14O4S |
Molecular Weight |
278.33 g/mol |
IUPAC Name |
4-(2,4-dihydroxy-3-methylphenyl)sulfanyl-2-methylbenzene-1,3-diol |
InChI |
InChI=1S/C14H14O4S/c1-7-9(15)3-5-11(13(7)17)19-12-6-4-10(16)8(2)14(12)18/h3-6,15-18H,1-2H3 |
InChI Key |
IQPFAEANKOAQPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1O)SC2=C(C(=C(C=C2)O)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![diethyl-[2-[(4-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride](/img/structure/B13734382.png)
![2,2'-[Dithiobis(3,1-azetidinediyl)]bis[4,5-dihydrothiazole]](/img/structure/B13734389.png)
![Acetamide,N-[(5-oxo-3-pyrazolin-3-yl)methyl]-(8ci)](/img/structure/B13734397.png)


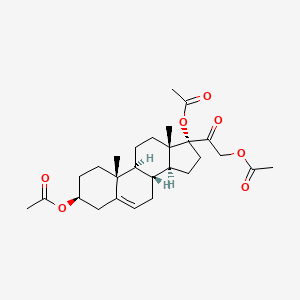
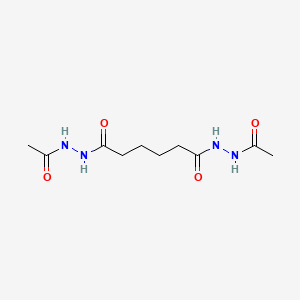
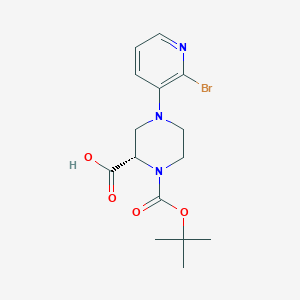
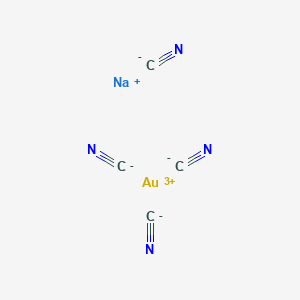
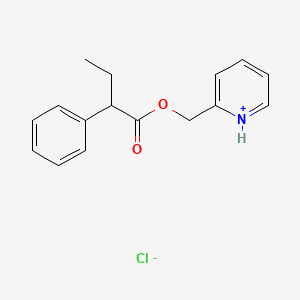
![N-[2-(2-aminoethoxy)ethyl]acetamide](/img/structure/B13734433.png)
